2-Hydroxy-3-(thiophen-2-YL)pyridine

Descripción general

Descripción

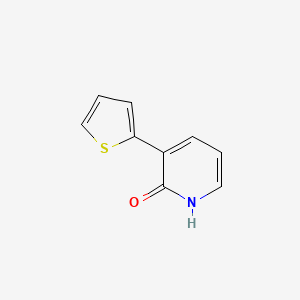

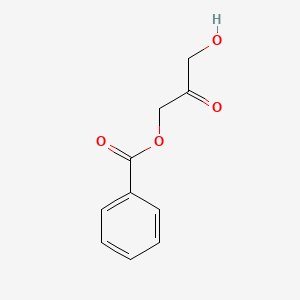

“2-Hydroxy-3-(thiophen-2-YL)pyridine” is a compound that contains a pyridine ring and a thiophene ring . It is a type of heterocyclic compound, which means it contains atoms of at least two different elements in its rings . The thiophene ring is a five-membered ring made up of one sulfur atom and four carbon atoms . The pyridine ring is a six-membered ring with one nitrogen atom and five carbon atoms .

Synthesis Analysis

The synthesis of “2-Hydroxy-3-(thiophen-2-YL)pyridine” and its derivatives often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis

The molecular structure of “2-Hydroxy-3-(thiophen-2-YL)pyridine” is characterized by the presence of a pyridine ring and a thiophene ring . The structures and molecular properties of these compounds can be obtained using a DFT-D3 (B3LYP (+D3)) approach in conjunction with the 6-311G (d,p) basis set .Chemical Reactions Analysis

The chemical reactions involving “2-Hydroxy-3-(thiophen-2-YL)pyridine” often involve the formation of new bonds and the breaking of existing ones . For example, chalcones were prepared by condensation of 3-acetylpyridine with thiophene 2-carboxaldehyde which reacted with thiourea to obtain pyrimidinthiol derivative .Aplicaciones Científicas De Investigación

- Thiophene-based molecules exhibit pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .

- They are essential in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .

- Researchers have explored the selectivity of thiophene-based probes, including 2-Hydroxy-3-(thiophen-2-yl)pyridine, for various metal ions (e.g., Al³⁺, Cu²⁺, Zn²⁺) .

- The catechol moiety (2,4-dihydroxyl groups) of 2-Hydroxy-3-(thiophen-2-yl)pyridine plays a crucial role in tyrosinase inhibition .

Medicinal Chemistry and Drug Development

Organic Electronics and Semiconductors

Corrosion Inhibition and Material Science

Chemosensors and Metal Ion Selectivity

Tyrosinase Inhibition

Chemical Properties

Direcciones Futuras

The future directions for “2-Hydroxy-3-(thiophen-2-YL)pyridine” and its derivatives could involve further exploration of their biological activities and potential applications in medicinal chemistry . For example, thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Mecanismo De Acción

Target of Action

The primary targets of 2-Hydroxy-3-(thiophen-2-YL)pyridine are various kinases, including FGFR 3, EGFR, JAK, and RON . These kinases play a crucial role in cell signaling and are often implicated in cancer and other diseases.

Mode of Action

2-Hydroxy-3-(thiophen-2-YL)pyridine interacts with its targets by inhibiting their activity . This inhibition can lead to changes in cell signaling pathways, potentially leading to the death of cancer cells or other therapeutic effects.

Biochemical Pathways

Inhibition of these kinases can disrupt these pathways, leading to cell cycle arrest and potentially cell death .

Result of Action

The molecular and cellular effects of 2-Hydroxy-3-(thiophen-2-YL)pyridine’s action are likely related to its inhibition of kinase activity. This could lead to a disruption in cell signaling pathways, potentially resulting in cell cycle arrest and cell death .

Propiedades

IUPAC Name |

3-thiophen-2-yl-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NOS/c11-9-7(3-1-5-10-9)8-4-2-6-12-8/h1-6H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIAAHZBEMDRXCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40473719 | |

| Record name | 2-HYDROXY-3-(THIOPHEN-2-YL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-3-(thiophen-2-YL)pyridine | |

CAS RN |

30236-48-7 | |

| Record name | 2-HYDROXY-3-(THIOPHEN-2-YL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclopropanecarboxylic acid, 1-[(4-bromophenyl)methyl]-](/img/structure/B3050920.png)